molecular formula C10H8ClN3O B3421814 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one CAS No. 2297609-50-6

1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B3421814
CAS No.: 2297609-50-6
M. Wt: 221.64 g/mol
InChI Key: HWUBTIGTLWIXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is an organic compound that features a triazole ring and a chlorophenyl group. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

The synthesis of 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and cost-effectiveness.

Chemical Reactions Analysis

1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one can be compared with other triazole-containing compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazole ring and chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(11)4-10(9)14-6-12-5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUBTIGTLWIXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297609-50-6
Record name 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.